![molecular formula C17H14N2O2 B14361563 2-[2-(4-Methylphenyl)aziridin-1-yl]-1H-isoindole-1,3(2H)-dione CAS No. 93521-54-1](/img/structure/B14361563.png)
2-[2-(4-Methylphenyl)aziridin-1-yl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[2-(4-Methylphenyl)aziridin-1-yl]-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of aziridines. Aziridines are three-membered heterocyclic compounds containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methylphenyl)aziridin-1-yl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-methylphenyl aziridine with isoindole-1,3-dione. The reaction conditions often require a base to facilitate the nucleophilic attack of the aziridine nitrogen on the isoindole-1,3-dione. Common bases used include sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production methods for aziridines generally involve the cyclization of haloamines or amino alcohols. For example, the parent aziridine can be produced from aminoethanol via dehydration using an oxide catalyst at high temperatures .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methylphenyl)aziridin-1-yl]-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines .
Scientific Research Applications
2-[2-(4-Methylphenyl)aziridin-1-yl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of polymers and other materials due to its reactive aziridine ring.
Mechanism of Action
The mechanism of action of 2-[2-(4-Methylphenyl)aziridin-1-yl]-1H-isoindole-1,3(2H)-dione involves the interaction of its aziridine ring with nucleophiles. The strained three-membered ring is highly reactive and can open up to form more stable products. This reactivity is exploited in various chemical reactions and applications .
Comparison with Similar Compounds
Similar Compounds
Aziridine: The parent compound with a simpler structure.
Mitomycin C: An aziridine-containing chemotherapeutic agent.
Porfiromycin: Another aziridine-containing drug with antitumor activity.
Uniqueness
2-[2-(4-Methylphenyl)aziridin-1-yl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of the aziridine ring with the isoindole-1,3-dione structure.
Properties
CAS No. |
93521-54-1 |
---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-[2-(4-methylphenyl)aziridin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H14N2O2/c1-11-6-8-12(9-7-11)15-10-18(15)19-16(20)13-4-2-3-5-14(13)17(19)21/h2-9,15H,10H2,1H3 |
InChI Key |
NUWRRHJYLKXBST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN2N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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